diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate
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Overview
Description
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate, also known as PBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBME is a pyrrolidine derivative that belongs to the class of malonates. It has a unique chemical structure that makes it an interesting compound for studying its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate in lab experiments is its relatively simple synthesis method. This compound is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. One area of research is in the development of new treatments for neurodegenerative disorders such as Alzheimer's disease. This compound has shown promise in animal models, and further research could lead to the development of new therapies for these conditions. Another area of research is in the development of new drugs that target the neurotransmitter systems modulated by this compound. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a variety of conditions.
Synthesis Methods
The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate involves the reaction of diethyl malonate with 1-bromo-1-phenyl-2-butyne in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Scientific Research Applications
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
diethyl 2-(4-pyrrolidin-1-ylbut-2-ynyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-19-14(17)13(15(18)20-4-2)9-5-6-10-16-11-7-8-12-16/h13H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDBPUQIIVNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CCN1CCCC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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